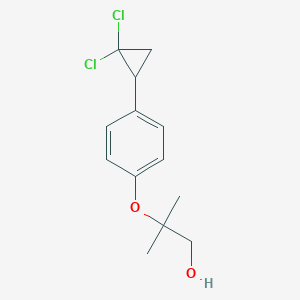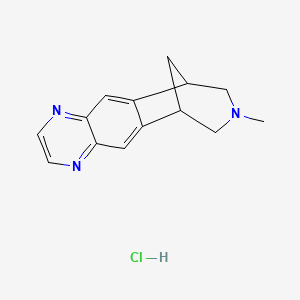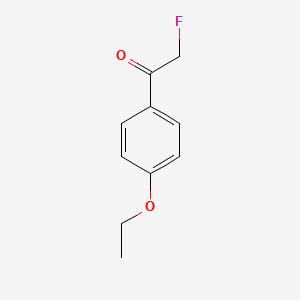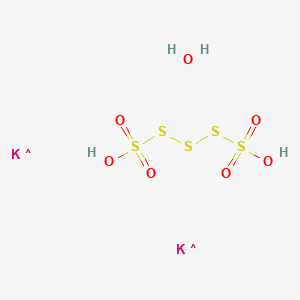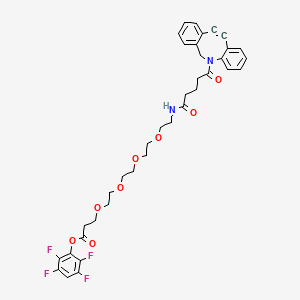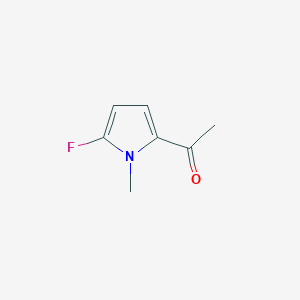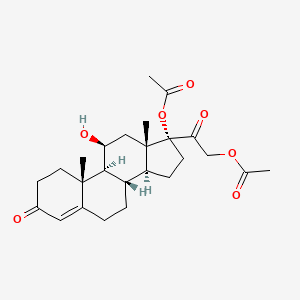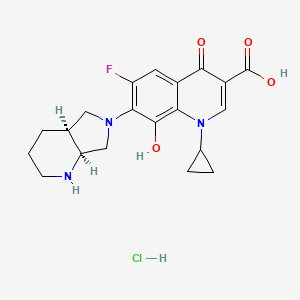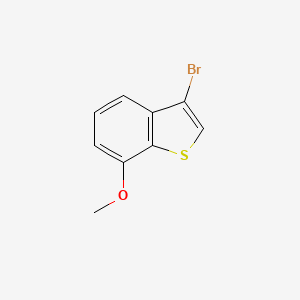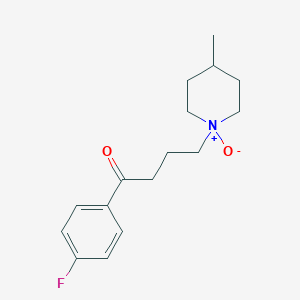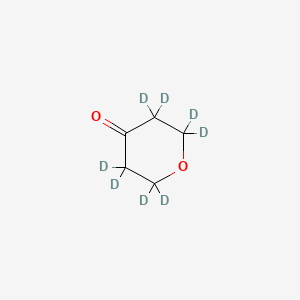
Tetrahydro-4-pyrone-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-4-pyrone-d8, also known as deuterated tetrahydro-4H-pyran-4-one, is a deuterium-labeled analog of tetrahydro-4H-pyran-4-one. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C5D8O2, and it is commonly used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-4-pyrone-d8 typically involves the deuteration of tetrahydro-4H-pyran-4-one. One common method includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. For instance, the starting material, tetrahydro-4H-pyran-4-one, can be subjected to deuterium exchange reactions using deuterium oxide (D2O) and a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to ensure efficient deuterium incorporation. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-4-pyrone-d8 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include deuterated lactones, alcohols, and substituted tetrahydro-4-pyrone derivatives .
Scientific Research Applications
Tetrahydro-4-pyrone-d8 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in organic synthesis and is used in the study of reaction mechanisms and isotope effects.
Biology: The compound is utilized in metabolic studies to trace biochemical pathways and understand enzyme-catalyzed reactions.
Medicine: It is employed in drug development and pharmacokinetic studies to investigate the behavior of deuterated drugs in the body.
Industry: This compound is used in the production of deuterated solvents and reagents for various industrial applications
Mechanism of Action
The mechanism of action of tetrahydro-4-pyrone-d8 involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity and function.
Pathways Involved: It participates in metabolic pathways, where it undergoes enzymatic transformations, providing insights into the role of deuterium in biological systems.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-pyran-4-one: The non-deuterated analog of tetrahydro-4-pyrone-d8.
Tetrahydro-4H-thiopyran-4-one: A sulfur-containing analog with similar structural features.
4H-Pyran-4-one: The unsaturated analog with a different reactivity profile.
Uniqueness
This compound is unique due to its deuterium labeling, which imparts distinct physical and chemical properties. This isotopic substitution enhances the compound’s stability and alters its reaction kinetics, making it valuable for various research applications .
Properties
Molecular Formula |
C5H8O2 |
|---|---|
Molecular Weight |
108.16 g/mol |
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuteriooxan-4-one |
InChI |
InChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1-4H2/i1D2,2D2,3D2,4D2 |
InChI Key |
JMJRYTGVHCAYCT-SVYQBANQSA-N |
Isomeric SMILES |
[2H]C1(C(=O)C(C(OC1([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1COCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


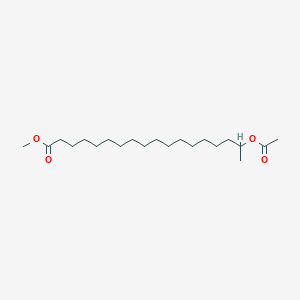
![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide](/img/structure/B15290307.png)
